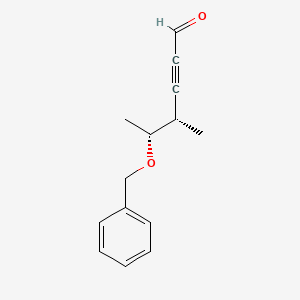

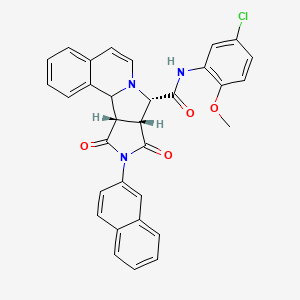

![molecular formula C32H30Si2 B12619410 1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene CAS No. 919076-61-2](/img/structure/B12619410.png)

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene is a compound that belongs to the class of phenylene ethynylene derivatives. These compounds are known for their unique electronic and optical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a benzene ring substituted with two phenylethynyl groups, each further substituted with trimethylsilylethynyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene can be synthesized through a multi-step process involving the following key steps :

Preparation of 1-Iodo-4-(phenylethynyl)benzene: This intermediate is prepared by reacting benzyl phenyl sulfone with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C, followed by the addition of 4-iodobenzaldehyde and ClP(O)(OEt)2.

Formation of 1,4-Bis(trimethylsilylethynyl)benzene: This step involves the reaction of 1,4-diiodobenzene with trimethylsilylacetylene in the presence of Pd(PPh3)4 and CuI in toluene and diisopropylamine at 50°C.

Final Coupling Reaction: The final product, this compound, is obtained by coupling 1-iodo-4-(phenylethynyl)benzene with 1,4-diethynylbenzene in the presence of Pd(PPh3)4 and CuI in toluene and diisopropylamine at 65°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimizations for large-scale production.

Análisis De Reacciones Químicas

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene undergoes various chemical reactions, including:

Hydroalumination: The compound reacts with di(tert-butyl)aluminium hydride, resulting in the addition of one Al-H bond to each C-C triple bond.

Common reagents used in these reactions include stannous chloride and di(tert-butyl)aluminium hydride. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Aplicaciones Científicas De Investigación

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene has several scientific research applications, including:

Organic Light Emitting Diodes (OLEDs): The compound exhibits high photoluminescence efficiency and blue electroluminescence, making it suitable for use as an emitter and hole transport layer in OLEDs.

Liquid Crystals: Derivatives of this compound have been used in the development of blue phase liquid crystals, which are crucial for advanced liquid crystal displays.

Optoelectronics: Due to its unique electronic properties, the compound is used in various optoelectronic devices, including sensors and photovoltaic cells.

Mecanismo De Acción

The mechanism of action of 1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene involves its interaction with molecular targets through its extended conjugation system. This system allows for efficient electron delocalization, which is crucial for its photoluminescent and electroluminescent properties . The compound’s ability to transport holes in OLEDs is attributed to its molecular structure, which facilitates charge transfer processes.

Comparación Con Compuestos Similares

1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene can be compared with other similar compounds, such as:

1,4-Bis(phenylethynyl)benzene: This compound lacks the trimethylsilylethynyl groups, resulting in different electronic properties and applications.

1,4-Diethynylbenzene: This compound has ethynyl groups instead of phenylethynyl groups, leading to variations in its chemical reactivity and applications.

The uniqueness of this compound lies in its combination of phenylethynyl and trimethylsilylethynyl groups, which enhance its photoluminescent and electroluminescent properties.

Propiedades

Número CAS |

919076-61-2 |

|---|---|

Fórmula molecular |

C32H30Si2 |

Peso molecular |

470.7 g/mol |

Nombre IUPAC |

trimethyl-[2-[4-[2-[4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenyl]ethynyl]phenyl]ethynyl]silane |

InChI |

InChI=1S/C32H30Si2/c1-33(2,3)25-23-31-19-15-29(16-20-31)13-11-27-7-9-28(10-8-27)12-14-30-17-21-32(22-18-30)24-26-34(4,5)6/h7-10,15-22H,1-6H3 |

Clave InChI |

GTAXKHNJLXWXLA-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-Phenyl-1,3-oxazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12619330.png)

![4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12619336.png)

![1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12619349.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-one](/img/structure/B12619354.png)

![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-(1H-pyrrol-2-yl)butan-1-one](/img/structure/B12619362.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-chlorophenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-[4-(3-methoxypropyl)-1-piperazinyl]cyclohexyl]-](/img/structure/B12619388.png)

![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)